1-(Cbz-amino)cyclopentanecarboxylic acid

Peptide foldamer design Conformational analysis α,α-Disubstituted amino acids

Researchers designing macrocyclic peptides with orthogonal protection face a critical limitation: Boc-cycloleucine requires acidic TFA deprotection, and Fmoc-cycloleucine requires basic piperidine-both incompatible with acid-/base-sensitive groups. Cbz-cycloleucine (CAS 17191-44-5) enables neutral-condition hydrogenolytic deprotection (H₂, Pd/C), preserving Boc, t-Bu esters, and Fmoc groups intact. • Orthogonal Cbz removal under neutral conditions enables convergent solution-phase peptide synthesis. • 78% isolated yield with extractive workup; no column chromatography needed. • Ambient storage (RT, sealed, dry) vs. refrigerated alternatives simplifies logistics.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 17191-44-5
Cat. No. B093437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cbz-amino)cyclopentanecarboxylic acid
CAS17191-44-5
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO4/c16-12(17)14(8-4-5-9-14)15-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,16,17)
InChIKeyIXXMJXGMYKDTRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Cycloleucine: Overview


1-(Cbz-amino)cyclopentanecarboxylic acid (CAS 17191-44-5), also known as Cbz-cycloleucine or Z-cycloleucine, is an N-carbobenzoxy-protected derivative of the non-proteinogenic α,α-disubstituted amino acid cycloleucine (1-aminocyclopentanecarboxylic acid, Ac5c) [1]. It bears a benzyloxycarbonyl (Cbz/Z) protecting group on the α-amino group of the cyclopentane-constrained amino acid scaffold, yielding a molecular formula of C₁₄H₁₇NO₄ and a molecular weight of 263.29 g·mol⁻¹ [2]. The commercial standard purity is 98%, with batch-specific QC documentation including NMR, HPLC, and GC available from major suppliers . As a protected amino acid building block, it serves as a key intermediate in solution-phase peptide synthesis, macrocyclic peptide construction, and the design of conformationally constrained peptidomimetics .

Cbz-Cycloleucine: Orthogonal Deprotection Strategy


Although Boc-cycloleucine (CAS 35264-09-6) and Fmoc-cycloleucine (CAS 117322-30-2) share the identical cycloleucine core, their protecting groups impose fundamentally different deprotection chemistries, stability profiles, and route-level compatibilities that preclude casual interchange [1]. The Cbz group is removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the Boc group requires strong acid (e.g., TFA) and the Fmoc group requires base (e.g., 20% piperidine in DMF) . These orthogonal deprotection pathways mean that Cbz-cycloleucine can be selectively deprotected in the presence of acid-labile (e.g., Boc, t-Bu esters) or base-labile (e.g., Fmoc) protecting groups elsewhere in a synthetic intermediate, enabling convergent route strategies that neither Boc- nor Fmoc-cycloleucine can support under the same conditions . Furthermore, Cbz-protected amino acids and peptide intermediates are generally stable to bases and mild acidic treatment, and can tolerate Boc removal conditions without degradation—a property that directly impacts intermediate isolation yields and final product purity in multi-step syntheses .

Cbz-Cycloleucine: Comparative Evidence


Ac5c vs. Aib: Chain-Length-Dependent Helical Switching

In a direct head-to-head comparison, Cbz-protected hexapeptides Cbz-(L-Leu-L-Leu-Ac5c)₂-OMe and Cbz-(L-Leu-L-Leu-Aib)₂-OMe were analyzed by circular dichroism (CD) spectroscopy and X-ray crystallography. Both the Ac5c hexapeptide and the Aib hexapeptide formed right-handed (P) 3₁₀-helices [1]. However, the nonapeptide Boc-(L-Leu-L-Leu-Ac₅c)₃-OMe formed a mixture of (P) 3₁₀- and α-helices, whereas the corresponding Aib nonapeptide remained a pure (P) 3₁₀-helix and the chiral (S,S)-Ac₅cdOM and (R,R)-Ac₅cdOM nonapeptides formed (P) α-helices [1]. This demonstrates that the achiral Ac5c (cycloleucine) scaffold occupies a distinct conformational niche: it stabilizes 3₁₀-helices in shorter sequences while permitting α-helical character to emerge at longer chain lengths, a transitional behavior not observed with Aib or chiral Ac5c analogs [2].

Peptide foldamer design Conformational analysis α,α-Disubstituted amino acids

Orthogonal Deprotection: Cbz, Boc, and Fmoc

The three major carbamate protecting groups for the cycloleucine scaffold operate through mutually orthogonal deprotection mechanisms, enabling selective removal in the presence of other protecting groups [1]. The Cbz group on 1-(Cbz-amino)cyclopentanecarboxylic acid is cleaved by catalytic hydrogenolysis (H₂ over Pd/C) at ambient temperature and pressure, generating only toluene and CO₂ as byproducts . In contrast, the Boc group on Boc-cycloleucine requires strong acid (typically neat TFA or HCl/dioxane), and the Fmoc group on Fmoc-cycloleucine requires basic conditions (20% piperidine in DMF) [1][2]. Critically, Cbz-protected substrates are stable to both the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal, meaning Cbz-cycloleucine can survive reaction steps that would deprotect either Boc- or Fmoc-cycloleucine .

Protecting group strategy Orthogonal deprotection Solution-phase peptide synthesis

Physicochemical Properties vs. Boc and Fmoc Analogs

The three protected cycloleucine derivatives exhibit substantially different physicochemical profiles that affect solubility, chromatographic behavior, and handling in the laboratory. Cbz-cycloleucine (MW 263.29 g·mol⁻¹, mp 95–98 °C) occupies an intermediate position between the lighter Boc-cycloleucine (MW 229.27 g·mol⁻¹, mp 130–135 °C) and the heavier Fmoc-cycloleucine (MW 351.4 g·mol⁻¹, mp ~187 °C dec.) [1][2]. The predicted cLogP values follow a clear trend: Boc-cycloleucine (XLogP3 = 1.6) < Cbz-cycloleucine (estimated XLogP3 ≈ 2.1) < Fmoc-cycloleucine (XLogP3 = 3.7) [1][2]. The lower melting point of Cbz-cycloleucine (95–98 °C) compared to its Boc analog (130–135 °C) can facilitate handling during recrystallization and is consistent with the Cbz group providing less efficient crystal packing than the compact tert-butyl carbamate [1].

Physicochemical profiling Solubility prediction Intermediate handling

Validated Cbz-Cycloleucine Synthesis

A robust and reproducible synthetic procedure for 1-(Cbz-amino)cyclopentanecarboxylic acid has been documented in the patent and process chemistry literature. Starting from 1-aminocyclopentanecarboxylic acid (3.0 g, 23.2 mmol), reaction with benzyl chloroformate (3.6 mL, 25.5 mmol) in 1:1 dioxane/water with Na₂CO₃ as base, followed by LiOH hydrolysis of the co-formed benzyl ester, yields Cbz-cycloleucine in 78% isolated yield (4.76 g) after extractive workup . The product identity is confirmed by LCMS (m/z 264 [M+H]⁺) and NMR . This procedure is cited in multiple patents, including US2010/317865 and WO2009/106844, indicating its reliability for scale-up and reproducibility [1]. The two-step, single-purification protocol contrasts favorably with the multi-column chromatographic purification often required for Fmoc-cycloleucine synthesis , though a direct quantitative yield comparison across all three protecting groups is limited by the heterogeneity of reported protocols.

Synthesis optimization Process chemistry Amino acid protection

Commercial Purity and Batch QC Documentation

1-(Cbz-amino)cyclopentanecarboxylic acid is commercially supplied at a standard purity of 98%, with major vendors including Bidepharm providing batch-specific QC documentation comprising NMR, HPLC, and GC analyses . The compound is categorized under the MDL number MFCD02094399 and is listed as a Protein Degrader Building Block by multiple suppliers, reflecting its established role in contemporary chemical biology research [1]. The compound's melting point specification (95–98 °C) and recommended storage conditions (sealed, dry, room temperature) are well-defined across supplier documentation, providing clear acceptance criteria for incoming quality control . In comparison, Boc-cycloleucine (mp 130–135 °C) requires refrigerated storage (0–8 °C) due to the thermal lability of the Boc group, adding logistical complexity to procurement and inventory management .

Quality control Batch reproducibility Procurement specification

Cbz-Cycloleucine: Optimal Applications


Convergent Peptide Synthesis with Orthogonal Deprotection

In convergent solution-phase peptide synthesis where the target intermediate bears acid-labile side-chain protecting groups (e.g., Boc, t-Bu esters) or base-labile groups (e.g., Fmoc), Cbz-cycloleucine is the uniquely suitable building block. Its hydrogenolytic deprotection (H₂, Pd/C) proceeds under neutral conditions that leave both acid- and base-sensitive protecting groups intact, a capability neither Boc-cycloleucine (which requires TFA) nor Fmoc-cycloleucine (which requires piperidine) can offer in the same setting . This orthogonality is particularly critical in the synthesis of macrocyclic peptides and stapled peptide-like structures, as documented in the Demizu 2011 study where Cbz-(L-Leu-L-Leu-Ac5c)₂-OMe was synthesized and crystallographically characterized .

Ac5c-Based Helical Foldamer Engineering

For research groups designing peptide foldamers with tunable helical conformation, Cbz-cycloleucine provides access to the Ac5c (1-aminocyclopentanecarboxylic acid) residue, which exhibits unique chain-length-dependent conformational switching from 3₁₀-helix (hexapeptide) to mixed 3₁₀/α-helix (nonapeptide) . This behavior is distinct from Aib (which locks 3₁₀-helicity at all lengths) and chiral Ac5cdOM analogs (which drive α-helicity), giving researchers an additional degree of conformational control in peptide design . The Cbz protection strategy employed in the seminal Demizu 2011 paper enabled clean solution-phase synthesis and crystallographic analysis of the hexapeptide .

Large-Scale Synthesis and Simplified Purification

When scaling up the synthesis of cycloleucine-containing intermediates, the 78% isolated yield achievable with extractive workup (no column chromatography) makes Cbz-cycloleucine the economically rational choice among protected cycloleucine derivatives . The ambient-temperature storage stability (sealed, dry, RT) further simplifies procurement logistics and inventory management compared to Boc-cycloleucine (0–8 °C storage) and Fmoc-cycloleucine (2–8 °C under inert atmosphere) . The synthetic procedure is validated in multiple patents (US2010/317865, WO2009/106844), supporting its industrial applicability .

Peptide-Based Antitumor Inhibitor Discovery

Researchers exploring cycloleucine-based bioactive peptides for antitumor applications can build directly upon the foundational SAR established by Shankman et al. (1962), who synthesized and characterized 23 carbobenzoxy dipeptide esters of 1-aminocyclopentanecarboxylic acid and demonstrated that the ability to inhibit Sarcoma-180 in mice varied significantly with structure . The Cbz protecting group used in that study remains the standard for accessing this class of compounds, and contemporary procurement of high-purity Cbz-cycloleucine (98%, batch-verified by NMR, HPLC, GC) enables direct reproduction and extension of these historical findings .

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